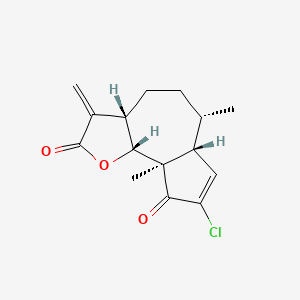
4-Amino-6-oxohexanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-oxohexanoic acid;hydrochloride is a chemical compound with the molecular formula C6H12ClNO3. It is a derivative of hexanoic acid, featuring an amino group at the fourth position and a keto group at the sixth position. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-oxohexanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with hexanoic acid.
Oxidation: The keto group at the sixth position is introduced via an oxidation reaction using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-oxohexanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-6-oxohexanoic acid;hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 4-Amino-6-oxohexanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of various biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-5-oxohexanoic acid;hydrochloride: Similar structure but with the amino and keto groups at different positions.
2-Amino-4-oxohexanoic acid;hydrochloride: Another isomer with different functional group positions.
Uniqueness
4-Amino-6-oxohexanoic acid;hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
| 137465-14-6 | |
Formule moléculaire |
C6H12ClNO3 |
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
4-amino-6-oxohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-5(3-4-8)1-2-6(9)10;/h4-5H,1-3,7H2,(H,9,10);1H |
Clé InChI |
UNAIEOQLADCNPV-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C(CC=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)

![2,2'-[1,3,2-Dioxasilolane-2,2-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14287422.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)

